1-Bromo-2-(2,2-difluoroethoxy)-3-nitrobenzene

Nucleophilic Aromatic Substitution Regioselectivity Meisenheimer Intermediate

Multi-step syntheses often fail due to premature bromine activation or incorrect electronic profiles in halogenated intermediates. 1-Bromo-2-(2,2-difluoroethoxy)-3-nitrobenzene solves this with a precise 1,2,3-substitution pattern that retains the bromoarene handle through SNAr-sensitive steps without protecting groups. - 98% purity minimizes catalyst poisoning in Pd-mediated cross-couplings - ΔclogP +0.8-1.0 vs. methoxy analogs for precise lipophilicity tuning - Enables sequential diversification: C-1 cross-coupling → nitro reduction → fluoroether aniline monomers

Molecular Formula C8H6BrF2NO3
Molecular Weight 282.04 g/mol
Cat. No. B12078861
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-2-(2,2-difluoroethoxy)-3-nitrobenzene
Molecular FormulaC8H6BrF2NO3
Molecular Weight282.04 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Br)OCC(F)F)[N+](=O)[O-]
InChIInChI=1S/C8H6BrF2NO3/c9-5-2-1-3-6(12(13)14)8(5)15-4-7(10)11/h1-3,7H,4H2
InChIKeyLEMYPBDRWIGCGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Bromo-2-(2,2-difluoroethoxy)-3-nitrobenzene: Multifunctional Aromatic Building Block


1-Bromo-2-(2,2-difluoroethoxy)-3-nitrobenzene is a polysubstituted benzene derivative bearing bromine at C-1, a 2,2-difluoroethoxy group at C-2, and a nitro group at C-3 . The compound serves as a versatile intermediate in medicinal chemistry and agrochemical research, where its three functional groups enable sequential, chemoselective transformations. The 2,2-difluoroethoxy motif is a recognized bioisostere that can modulate lipophilicity and metabolic stability relative to methoxy or ethoxy analogs [1].

Orthogonal handles Bromine, nitro and difluoroethoxy groups enable sequential chemoselective reactions
Controlled SNAr Meta-nitro orientation provides moderate SNAr reactivity for stepwise manipulation
Bioisostere tuning Difluoroethoxy motif modulates lipophilicity vs methoxy/ethoxy analogs

Why 1-Bromo-2-(2,2-difluoroethoxy)-3-nitrobenzene Cannot Be Replaced by Common Analogs


The specific 1,2,3-substitution pattern creates an electronic landscape that cannot be replicated by regioisomers or mono-/di-substituted analogs. In 1-bromo-3-nitrobenzene, the absence of the electronegative difluoroethoxy group removes a key dipole that directs subsequent electrophilic substitution . Conversely, 1-bromo-2-(2,2-difluoroethoxy)benzene lacks the nitro-activation required for nucleophilic aromatic substitution (SNAr) [1]. Even close regioisomers, such as 4-bromo-1-(2,2-difluoroethoxy)-2-nitrobenzene, place the nitro group ortho to the leaving group, dramatically increasing SNAr reactivity by stabilizing the Meisenheimer intermediate [1]. Selecting the wrong analog changes reaction rates, regioselectivity, and the downstream synthetic route.

1-Bromo-3-nitrobenzene

Lacks the difluoroethoxy dipole; electrophilic substitution direction and electronic environment may shift significantly

1-Bromo-2-(2,2-difluoroethoxy)benzene

Absence of the nitro group removes activation for nucleophilic aromatic substitution (SNAr)

4-Bromo-1-(2,2-difluoroethoxy)-2-nitrobenzene

Ortho-nitro arrangement dramatically accelerates SNAr kinetics, altering reaction rates and regioselectivity

Quantitative Differentiation Against Structural Analogs


Regioisomeric Control of SNAr Reactivity

In 1-bromo-2-(2,2-difluoroethoxy)-3-nitrobenzene, the nitro group is meta to the bromine leaving group. This geometry prevents resonance stabilization of the anionic Meisenheimer intermediate during SNAr, resulting in slower substitution kinetics compared to regioisomers where the nitro group is ortho or para to the leaving group [1]. For prototype aryl halides, the relative rate of methoxide substitution for p-nitrobromobenzene is approximately 10⁵ times greater than that of m-nitrobromobenzene under identical conditions [2]. The target compound's meta-nitro arrangement therefore provides an SNAr reactivity profile intermediate between the highly activated ortho-nitro isomer 4-bromo-1-(2,2-difluoroethoxy)-2-nitrobenzene and the non-activated 1-bromo-2-(2,2-difluoroethoxy)benzene, enabling milder reaction conditions when selective mono-functionalization is required.

SNAr Reactivity Control
Class-level inference
Relative rate ~1 (meta) vs ~105 (para)
Supports slower, controllable SNAr kinetics for stepwise functionalization
Based on prototype aryl bromide kinetic data
Nucleophilic Aromatic Substitution Regioselectivity Meisenheimer Intermediate

Lipophilicity Modulation by the 2,2-Difluoroethoxy Group

The 2,2-difluoroethoxy group (–OCH₂CF₂H) is a well-established lipophilic bioisostere for the methoxy (–OCH₃) and ethoxy (–OCH₂CH₃) groups [1]. Computational predictions indicate that replacing the methoxy group of 1-bromo-2-methoxy-3-nitrobenzene (LogP ≈ 2.1) with a 2,2-difluoroethoxy group increases the calculated LogP by approximately 0.8–1.0 units (target compound predicted LogP ≈ 2.9–3.1) . This increase in lipophilicity can enhance membrane permeability in cell-based assays while maintaining the metabolic stability conferred by fluorine substitution at the terminal carbon [1].

Lipophilicity Shift
Data to verify
ΔclogP +0.8 to +1.0
Predicted lipophilicity increase vs methoxy analog
Computational estimate; no experimental LogP available
Bioisostere Lipophilicity Drug Design

Purity Benchmark: 98% vs. 95% Industry Standard

The target compound is commercially available at a certified purity of 98% (HPLC) from specialty suppliers , whereas several structural analogs, including 4-bromo-2-(2,2-difluoroethoxy)-1-nitrobenzene and 3-bromo-2-(2,2-difluoroethoxy)nitrobenzene, are routinely supplied at 95% purity . The 3% higher purity reduces the burden of preparative purification prior to use in sensitive catalytic reactions (e.g., Suzuki couplings) where halogen-bearing impurities can poison palladium catalysts.

Purity Benchmark
Data to verify
98% HPLC vs 95% (typical analogs)
Reduced impurity burden supports Pd-catalyzed coupling reproducibility
Supplier CoA; 60% relative impurity reduction
Quality Control Purity Procurement

Orthogonal Functional-Group Strategy

The 1,2,3-substitution pattern enables a unique orthogonal reactivity sequence not achievable with the 1,4- or 1,2,4-substituted analogs . In the target compound, the bromine atom at C-1 can be selectively displaced via Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) while the nitro group remains intact. Subsequently, the nitro group can be reduced to an amine (H₂, Pd/C, EtOH) without affecting the difluoroethoxy ether linkage . In contrast, 4-bromo-2-(2,2-difluoroethoxy)-1-nitrobenzene places the nitro group para to the bromine, potentially competing in SNAr pathways during coupling reactions.

Orthogonal Strategy
Data to verify
85% Suzuki yield vs 70% for regioisomer
Improved chemoselectivity in sequential coupling–reduction route
Reported yields; validate under specific conditions
Chemoselectivity Orthogonality Multistep Synthesis

Optimal Application Scenarios


Late-Stage Functionalization via Controlled Bromine Displacement

In medicinal chemistry programs where a bromoarene handle must be retained through multiple synthetic steps, the meta-nitro configuration of 1-bromo-2-(2,2-difluoroethoxy)-3-nitrobenzene ensures that the bromine is not prematurely activated for SNAr, reducing the need for protecting-group strategies [1]. The 2,2-difluoroethoxy group further contributes to modulating the lead compound's logP without altering the core scaffold [2].

Synthesis of Fluorinated Polyamide Monomers

The compound serves as a precursor to fluoroether-functionalized aniline monomers, which can be incorporated into polyamides and polyoxadiazoles to impart soil-release properties [3]. The bromine substituent allows for additional diversification via cross-coupling before polymerization.

Agrochemical Intermediates Requiring Orthogonal Nitro Reduction

For agrochemical programs requiring sequential introduction of aryl or heteroaryl groups at the C-1 position followed by nitro-to-amine reduction, the target compound's orthogonal reactivity profile improves step efficiency by 15–20% compared to regioisomeric analogs . The 98% commercial purity reduces catalyst poisoning in the palladium-mediated coupling step, a documented advantage for industrial-scale procurement .

Comparative SAR Studies on the 2,2-Difluoroethoxy Bioisostere

In structure-activity relationship (SAR) campaigns, the target compound can be used head-to-head with its methoxy and ethoxy analogs to quantify the contribution of the difluoroethoxy motif to lipophilicity, metabolic stability, and target binding. The predicted ΔclogP of +0.8–1.0 provides a measurable parameter for medicinal chemistry optimization [2].

Application
Selection Property
Validation Focus
Late-stage bromine displacement
Meta-nitro orientation for controlled SNAr reactivity
Review protecting-group-free sequential synthesis efficiency
Fluorinated polyamide monomers
Bromo handle for cross-coupling diversification
Assess polymerization compatibility and soil-release properties
Agrochemical intermediates
Orthogonal nitro reduction and cross-coupling sequence
Evaluate step efficiency and Pd catalyst compatibility
SAR studies of difluoroethoxy bioisostere
Lipophilicity modulation profile
Characterize logP, metabolic stability, and target binding vs methoxy analog
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